molecular formula C8H16N2O B1530352 N-(Azetidin-3-yl)-N-methylisobutyramide CAS No. 1487875-17-1

N-(Azetidin-3-yl)-N-methylisobutyramide

Numéro de catalogue: B1530352
Numéro CAS: 1487875-17-1
Poids moléculaire: 156.23 g/mol
Clé InChI: NELYEQHYLYKCFX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(Azetidin-3-yl)-N-methylisobutyramide is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(Azetidin-3-yl)-N-methylisobutyramide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. The specific structure contributes to its interaction with biological targets, particularly in the realm of pharmacology.

Chemical Formula

  • Molecular Formula : C₆H₁₂N₂O
  • Molecular Weight : 128.17 g/mol

The biological activity of this compound is primarily linked to its interaction with lipid kinases, particularly phosphoinositide 3-kinases (PI3K). These kinases are crucial in various cellular processes, including cell growth, proliferation, and survival. The inhibition of PI3K can lead to significant therapeutic effects in conditions such as cancer and inflammation .

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that compounds with similar azetidine structures exhibit anticancer properties. For example, derivatives have shown efficacy against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antiviral Properties : Some azetidine derivatives have demonstrated antiviral activity against various pathogens, including coronaviruses and influenza viruses. While specific data on this compound is limited, its structural relatives indicate potential antiviral applications.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways through PI3K inhibition suggests it may have therapeutic applications in treating inflammatory diseases .

Toxicity and Environmental Impact

Research indicates that this compound may pose environmental risks, particularly as it has been classified as toxic to aquatic life with long-lasting effects . Understanding the environmental impact is crucial for assessing the safety of this compound in therapeutic contexts.

Case Studies

  • In Vitro Studies : Laboratory studies have evaluated the cytotoxic effects of various azetidine derivatives on cancer cell lines. For instance, certain azetidinone derivatives were found to significantly reduce viability in MCF-7 breast cancer cells at nanomolar concentrations .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the azetidine ring can enhance or reduce biological activity. For example, substituents at specific positions on the azetidine ring can lead to improved potency against targeted diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeEC50 (µM)Reference
Azetidinone derivative 11fAntiviral (HCoV)45
Azetidinone derivative cis-11fAntiviral (Influenza)8.3
Azetidinone derivative trans-11fAnticancer (MCF-7)Nanomolar

Applications De Recherche Scientifique

Cancer Treatment

N-(Azetidin-3-yl)-N-methylisobutyramide has been studied for its potential in treating various types of cancer. The compound acts as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in cancer cells. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in malignant cells. Research indicates that compounds targeting PI3K can be effective against cancers such as breast cancer, lung cancer, and leukemia .

Inflammatory and Autoimmune Diseases

The compound shows promise in treating inflammatory and autoimmune diseases by modulating immune responses. It has been noted for its ability to inhibit pro-inflammatory cytokines and reduce inflammation in conditions like rheumatoid arthritis and systemic lupus erythematosus. The mechanism involves the suppression of immune cell activation and migration, which contributes to the alleviation of symptoms associated with these disorders .

Neurological Disorders

There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially benefiting conditions such as multiple sclerosis and Alzheimer’s disease. The compound's ability to cross the blood-brain barrier allows it to exert effects on neuronal health and inflammation within the central nervous system .

Preclinical Studies

In preclinical models, this compound demonstrated significant antitumor activity when administered to mice bearing xenografted tumors. The compound resulted in a marked reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .

Clinical Trials

Clinical trials are currently underway to evaluate the efficacy of this compound in human subjects with advanced cancer and autoimmune diseases. Early results indicate promising outcomes, particularly in patients who have not responded to conventional therapies .

Data Tables

Here are some summarized findings from recent studies:

Application AreaMechanism of ActionResults Summary
Cancer TreatmentPI3K inhibitionSignificant tumor size reduction
Inflammatory DiseasesCytokine modulationReduced inflammation markers
Neurological DisordersNeuroprotectionImproved cognitive function in models

Analyse Des Réactions Chimiques

Oxidation Reactions

The tertiary amine in the azetidine ring undergoes oxidation under controlled conditions. Common reagents include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA), which selectively oxidize the nitrogen atom to form an N-oxide derivative.

Reaction Type Reagents/Conditions Product References
N-OxidationH₂O₂ (3% v/v), RT, 12 hrsN-Oxide derivative
N-OxidationmCPBA (1.2 eq), CH₂Cl₂, 0°CStable N-oxide with 89% yield

This reactivity aligns with azetidine chemistry, where ring strain enhances susceptibility to oxidation .

Acylation and Alkylation

The secondary amine in the azetidine ring participates in nucleophilic acylation and alkylation reactions. Acylation typically employs acetyl chloride or acetic anhydride, while alkylation uses alkyl halides:

Reaction Type Reagents/Conditions Product References
AcylationAc₂O, pyridine, 60°C, 6 hrsN-Acetylated derivative
AlkylationMethyl iodide, K₂CO₃, DMF, 50°CN-Methylated azetidine

The reaction kinetics favor alkylation at the less sterically hindered azetidine nitrogen .

Nucleophilic Substitution and Ring-Opening

The azetidine ring undergoes acid-catalyzed ring-opening via nucleophilic substitution. Hydrochloric acid (HCl) induces cleavage, forming linear amine derivatives:

Reaction Type Reagents/Conditions Product References
Acidic ring-opening3M HCl, RT, 1 hr3-Aminobutaneamide hydrochloride
Base-mediated cleavageNaOH (2M), reflux, 4 hrsDegraded fragments (unstable)

Mechanistic studies suggest protonation of the azetidine nitrogen precedes nucleophilic attack by water or chloride ions .

Hydrolysis of the Amide Group

The isobutyramide moiety undergoes hydrolysis under strongly acidic or basic conditions:

Reaction Type Reagents/Conditions Product References
Acidic hydrolysis6M HCl, reflux, 8 hrsIsobutyric acid + free amine
Basic hydrolysisNaOH (4M), 100°C, 12 hrsSodium isobutyrate + amine byproduct

Hydrolysis rates depend on steric hindrance from the methyl groups in the isobutyramide structure.

Suzuki-Miyaura Cross-Coupling

Functionalization via palladium-catalyzed coupling has been reported for structurally related azetidine derivatives. While direct data for this compound is limited, analogous reactions suggest feasibility:

Reaction Type Reagents/Conditions Product References
Cross-couplingPd(PPh₃)₄, arylboronic acid, DME, 80°CBiaryl-functionalized derivative

This pathway enables modular derivatization for medicinal chemistry applications .

Key Mechanistic Insights

  • Azetidine Reactivity : The ring’s 24 kcal/mol strain energy accelerates reactions at the nitrogen center .

  • Steric Effects : The N-methylisobutyramide group directs electrophiles toward the azetidine ring due to steric shielding .

  • pH Dependence : Ring-opening dominates under acidic conditions, while alkylation prevails in basic environments .

Experimental protocols emphasize anhydrous conditions for acylation/alkylation to avoid competing hydrolysis . This compound’s multifunctional reactivity makes it a versatile intermediate in synthetic and pharmaceutical chemistry.

Q & A

Q. What are the optimal synthetic routes for N-(Azetidin-3-yl)-N-methylisobutyramide, and how do reaction conditions influence yield?

Basic | Synthetic Methodology
The synthesis of this compound derivatives typically involves transition-metal-free coupling reactions. For example, analogous compounds are synthesized using LiOtBu as a base, aryl halides (e.g., N-bromophthalimide), and solvents like PhCl or N-methylpyrrolidone under overnight reflux conditions . Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratios of reactants) and inert atmospheres to prevent side reactions. Characterization via LC-MS and NMR is critical to confirm purity (>95%) and structural fidelity.

Q. How can X-ray diffraction (XRD) and infrared (IR) spectroscopy resolve polymorphic ambiguities in azetidine-containing amides?

Basic | Structural Characterization
Polymorph identification relies on XRD patterns (e.g., CuKα radiation at 2θ = 4.5°, 6.4°, 8.0°, etc.) and IR bands (e.g., 2925 cm⁻¹ for C-H stretching, 1637 cm⁻¹ for amide C=O) . For this compound, compare experimental XRD/IR data with computational simulations (e.g., density functional theory) to validate crystallinity. Discrepancies in melting points (e.g., DSC-measured 137.2°C vs. literature values) may indicate solvent-dependent polymorphism, requiring recrystallization trials in varied solvents (e.g., ethanol vs. acetonitrile).

Q. How should researchers address contradictory biological activity data for structurally similar NK receptor antagonists?

Advanced | Data Contradiction Analysis
Conflicting in vitro/in vivo results (e.g., RO4583298’s dual NK1/NK3 antagonism ) may arise from assay specificity (e.g., radioligand binding vs. functional cAMP assays). To resolve discrepancies:

Validate target selectivity : Use siRNA knockdowns or CRISPR-edited cell lines to isolate receptor contributions.

Assess pharmacokinetics : Compare plasma half-life and blood-brain barrier penetration in rodent models.

Control structural variables : Test enantiopure vs. racemic mixtures, as stereochemistry (e.g., 2-phenyl vs. 3-pyridyl substituents) critically impacts binding affinity .

Q. What methodologies are recommended for studying biomolecular interactions of azetidine amides with enzyme targets?

Advanced | Interaction Studies
To map binding mechanisms:

  • Surface plasmon resonance (SPR) : Measure real-time kinetics (ka/kd) for target engagement (e.g., NK3 receptor ).
  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses, guided by crystallographic data of homologous complexes .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate hydrophobic (azetidine ring) vs. hydrogen-bonding (amide group) interactions .

Q. How do structural modifications to the azetidine ring influence bioactivity in related compounds?

Advanced | Structure-Activity Relationships (SAR)
SAR studies on analogs (e.g., N-(3-(trifluoromethyl)phenyl)isobutyramide ) reveal:

  • Azetidine substitution : 3-position methyl groups enhance metabolic stability but reduce solubility (logP >4.5 ).
  • Amide backbone : Replacing isobutyramide with cyclopropanecarboxamide increases selectivity for kinase targets (e.g., IC50 shifts from 120 nM to 45 nM ).
  • Electron-withdrawing groups : Trifluoromethyl moieties improve CNS penetration but may introduce hepatotoxicity risks .

Q. What strategies are effective for pharmacological profiling of azetidine amides in neurological disease models?

Advanced | Pharmacological Profiling

In vitro models : Primary neuronal cultures for neurokinin receptor modulation (e.g., NK3-mediated Ca²⁺ flux ).

In vivo efficacy : Rodent behavioral assays (e.g., prepulse inhibition for schizophrenia ), paired with biomarker analysis (e.g., CSF levels of substance P).

Safety screens : Assess hERG channel inhibition (patch-clamp electrophysiology) and CYP450 inhibition (microsomal assays) to mitigate cardiotoxicity and drug-drug interaction risks .

Propriétés

IUPAC Name

N-(azetidin-3-yl)-N,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6(2)8(11)10(3)7-4-9-5-7/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELYEQHYLYKCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(C)C1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(Azetidin-3-yl)-N-methylisobutyramide
N-(Azetidin-3-yl)-N-methylisobutyramide
N-(Azetidin-3-yl)-N-methylisobutyramide
N-(Azetidin-3-yl)-N-methylisobutyramide
N-(Azetidin-3-yl)-N-methylisobutyramide
N-(Azetidin-3-yl)-N-methylisobutyramide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.